N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonylethylbenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The interaction of the compound with its targets leads to molecular and cellular effects. Most notably, it has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the contraction of smooth muscles in various parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonylethyl group. The final step involves the coupling of this intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
Uniqueness
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-7-18(8-10-19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHKKKKWRRKDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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